1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol

Description

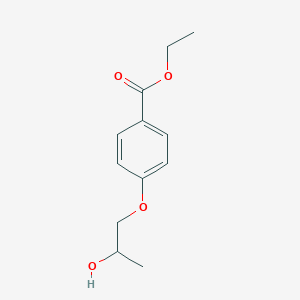

1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol is a propan-2-ol derivative featuring a phenoxy group substituted with an ethoxycarbonyl moiety at the para position. This compound is likely synthesized via nucleophilic substitution or esterification reactions, similar to other phenoxy-propanol derivatives .

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

ethyl 4-(2-hydroxypropoxy)benzoate |

InChI |

InChI=1S/C12H16O4/c1-3-15-12(14)10-4-6-11(7-5-10)16-8-9(2)13/h4-7,9,13H,3,8H2,1-2H3 |

InChI Key |

CKJADFJULPMWEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Basic Phenoxy-propan-2-ol Derivatives

1-Phenoxypropan-2-ol (CAS 770-35-4):

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- Key Features : Simplest analog lacking substituents on the phenyl ring. Used as a solvent or preservative in cosmetics .

1-(2-Ethoxy-phenoxy)-propan-2-ol (CAS 14754-63-3):

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.24 g/mol

- Key Features: Ethoxy group at the ortho position enhances steric hindrance and alters electronic properties. Limited bioactivity data available; safety profiles highlight acute oral toxicity (H302) and respiratory irritation (H335) .

Ethoxycarbonyl and Ester-Functionalized Analogs

1-(p-Methoxycarbonyl-phenoxy)-propan-2-ol (hypothetical analog):

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

Virolanol B (from ):

- Structure : A diarylpropane with methoxy and methylenedioxy substituents.

- Bioactivity: Exhibits anti-inflammatory activity (IC₅₀ = 4.00 μmol/L for NO inhibition in RAW264.7 cells) .

Complex Ether and Glycol Derivatives

Tripropylene Glycol Monomethyl Ether (CAS 20324-33-8):

Amino-Substituted Derivatives

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol (CAS 32352-07-1):

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 207.27 g/mol

- No bioactivity data is provided .

Nadolol Impurity F (CAS 15230-34-9):

- Structure: Contains a naphthalenyloxy and tert-butylamino group.

- Relevance : Demonstrates the importance of stereochemistry in β-blocker analogs, though unrelated to ethoxycarbonyl derivatives .

Structural and Functional Comparison Table

Key Observations and Gaps

- Bioactivity: Anti-inflammatory effects are noted in diarylpropanes (e.g., Virolanol B) but absent in simpler phenoxy-propanols. The ethoxycarbonyl group’s role remains unexplored .

- Safety : Ethoxy and methoxy substituents correlate with increased hazards (e.g., respiratory irritation), but data on ethoxycarbonyl derivatives is lacking .

- Synthesis: Most analogs are synthesized via nucleophilic substitution or esterification, suggesting feasible routes for 1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.